molecular formula C6H7N3O2 B1269123 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid CAS No. 884504-87-4

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid

Cat. No.: B1269123
CAS No.: 884504-87-4
M. Wt: 153.14 g/mol
InChI Key: UOWJJYRMEMYUMS-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Theoretical Study

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole has been synthesized through a multi-step process, including etherification, hydrazonation, cyclization, and reduction. The final product's structure was analyzed using 1H NMR and ESI-MS/MS, and theoretical studies were conducted using DFT calculations. This research is significant for understanding the molecular structures of related compounds (Zhang et al., 2019).

Synthesis of Isoindole Derivatives

Research has also focused on synthesizing 5H-pyrrolo[2,1-a]isoindole derivatives through 1,3-dipolar cycloaddition reactions. This involves the reaction between mesoionic oxazolines and dimethylacetylene dicarboxylate (New & Yevich, 1984).

Cytotoxic Activity and Synthesis of Novel Compounds

A novel series of chromeno[4',3':3,4]pyrrolo[2,1-c][1,2,4]triazole derivatives and others were synthesized using 1-hydrazinylchromeno[3,4-c]pyrrole-3,4-dione as a precursor. These compounds were evaluated for cytotoxic activity, highlighting the potential therapeutic applications of such structures (Azab et al., 2017).

Synthesis of Substituted Pyrrolopyridinones

Various substituted 6,7-dihydro-5H-pyrrolopyridinones were synthesized, demonstrating potential applications in the synthesis of fused tricyclic derivatives and other synthetic applications (Goto et al., 1991).

Photoluminescence and Catalytic Properties

The molecule has been used in the synthesis of coordination polymers, demonstrating significant photoluminescence properties and improved catalytic activity. This research shows the potential of such compounds in material science applications (Wang et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and applications in various fields. As similar compounds have shown anti-inflammatory activity , this compound could also be investigated for potential medicinal uses.

Biochemical Analysis

Biochemical Properties

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . This interaction suggests that this compound could be used to modulate cell death pathways, making it a potential candidate for therapeutic applications in inflammatory and neurodegenerative diseases.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of RIPK1 can prevent necroptosis, thereby protecting cells from inflammatory damage . Additionally, this compound has shown potential in inhibiting the proliferation of cancer cells, inducing apoptosis, and blocking cell cycle progression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding prevents the activation of necroptosis pathways, thereby reducing cell death and inflammation. Additionally, the compound’s interaction with other proteins and enzymes can lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that it can maintain its inhibitory effects on RIPK1 and other targets, suggesting its potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis and reduces inflammation without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy, making it essential to consider metabolic pathways when developing therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and distributed to various tissues, including the liver, kidneys, and brain . Its localization and accumulation in target tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins and enzymes . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy and specificity in modulating cellular processes.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-6(11)5-8-7-4-2-1-3-9(4)5/h1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWJJYRMEMYUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343836
Record name 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-87-4
Record name 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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